1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide
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Overview
Description
1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a piperidine ring substituted with a carboxamide group and a sulfonyl group attached to a brominated dimethylphenyl moiety. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Bromination: The starting material, 2,5-dimethylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 4-bromo-2,5-dimethylphenyl.
Sulfonylation: The brominated product is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine to form 4-bromo-2,5-dimethylphenylsulfonyl chloride.
Piperidine Introduction: The sulfonyl chloride intermediate reacts with piperidine under basic conditions to form 1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine.
Carboxamide Formation: Finally, the piperidine derivative is treated with a carboxylating agent, such as phosgene or carbonyldiimidazole, to introduce the carboxamide group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the compound’s oxidation state.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.
Scientific Research Applications
1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological disorders due to its piperidine moiety.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or ligand in studying biological pathways and molecular interactions.
Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine: Lacks the carboxamide group, potentially altering its reactivity and applications.
1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide: Substitution of bromine with chlorine may affect its chemical properties and biological activity.
1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)pyrrolidine-4-carboxamide: Replacement of the piperidine ring with a pyrrolidine ring can change its steric and electronic properties.
Uniqueness
1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both the sulfonyl and carboxamide groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S/c1-9-8-13(10(2)7-12(9)15)21(19,20)17-5-3-11(4-6-17)14(16)18/h7-8,11H,3-6H2,1-2H3,(H2,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVWLYAUOBPDBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCC(CC2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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